1-Butyl-6-nitroquinolin-4-one
Description
Properties
IUPAC Name |
1-butyl-6-nitroquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-3-7-14-8-6-13(16)11-9-10(15(17)18)4-5-12(11)14/h4-6,8-9H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAKQYVRSHYVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-6-nitroquinolin-4-one typically involves the reaction of 6-nitroquinolin-4-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-6-nitroquinolin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Alkyl or aryl halides, potassium carbonate, dimethylformamide solvent.
Oxidation: Potassium permanganate, sulfuric acid, water.
Major Products Formed
Reduction: 1-Butyl-6-aminoquinolin-4-one.
Substitution: Various alkyl or aryl substituted quinolinones.
Oxidation: 1-Butyl-6-nitroquinolin-4-carboxylic acid.
Scientific Research Applications
1-Butyl-6-nitroquinolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-6-nitroquinolin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. Additionally, the compound may inhibit certain enzymes or proteins involved in critical biological processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Structural Analog 1: 6-Hydroxy-3,4-dihydro-1H-quinolin-2-one (CAS 54197-66-9)
- Substituents : Hydroxy (-OH) at position 6, dihydro structure (saturated C3-C4 bond).
- The dihydro structure introduces partial saturation, which may enhance conformational flexibility compared to the fully aromatic 1-butyl-6-nitroquinolin-4-one .
- Implications : The hydroxy group could increase hydrogen-bonding capacity, improving aqueous solubility relative to the nitro analog.
Structural Analog 2: 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one
- Substituents : Chloro (-Cl) at position 7, fluoro (-F) at position 6, cyclopropyl group at position 1, and dihydro structure (saturated C2-C3 bond).
- Key Differences: Halogen substituents (Cl, F) enhance electronegativity and may improve metabolic stability. The dihydro structure may alter ring planarity, affecting π-π stacking interactions .
Structural Analog 3: 6-Hydroxy-1H-quinolin-4-one (CAS 3517-61-1)
- Key Differences :
- The absence of a butyl group decreases lipophilicity, likely reducing membrane permeability.
- The hydroxy group at position 6 contrasts with the nitro group in the target compound, suggesting divergent chemical reactivity (e.g., nitro groups participate in reduction reactions, while hydroxy groups undergo oxidation) .
Comparative Data Table
| Compound Name | CAS Number | Substituents (Positions) | Core Structure | Key Functional Groups |
|---|---|---|---|---|
| This compound | 73963-62-9 | Butyl (1), Nitro (6) | Aromatic quinolinone | Nitro, alkyl |
| 6-Hydroxy-3,4-dihydro-1H-quinolin-2-one | 54197-66-9 | Hydroxy (6) | Dihydroquinolinone | Hydroxy |
| 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one | Not provided | Chloro (7), Fluoro (6), Cyclopropyl (1) | Dihydroquinolinone | Halogens, cyclopropyl |
| 6-Hydroxy-1H-quinolin-4-one | 3517-61-1 | Hydroxy (6) | Aromatic quinolinone | Hydroxy |
Research Findings and Implications
- Reactivity: The nitro group in this compound makes it more reactive toward reduction reactions compared to hydroxy-substituted analogs .
- Solubility: Hydroxy and dihydro analogs (e.g., 6-Hydroxy-3,4-dihydro-1H-quinolin-2-one) likely exhibit higher aqueous solubility due to hydrogen bonding, whereas the butyl group in the target compound enhances lipid solubility .
- Biological Activity : Halogenated analogs (e.g., 7-chloro-6-fluoro derivative) may show improved pharmacokinetic profiles due to increased electronegativity and metabolic stability .
Q & A
Basic Research Question
- Hazard Mitigation : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact.
- Storage : Store in amber vials under inert atmosphere (N₂/Ar) at –20°C to prevent nitro group degradation.
- Emergency Procedures : Refer to safety data sheets (SDS) for spill management and first aid (e.g., eye irrigation with saline) .
How can researchers validate the purity of this compound for pharmacological assays?
Basic Research Question
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities.
- Elemental Analysis : Confirm C/H/N/O ratios within ±0.3% of theoretical values.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents .
What methodologies are suitable for studying the structure-activity relationships (SAR) of this compound derivatives?
Advanced Research Question
- In Vitro Assays : Dose-response curves (IC₅₀/EC₅₀) in target systems (e.g., enzyme inhibition).
- Molecular Docking : Simulate interactions with proteins (e.g., using AutoDock Vina).
- Mutagenesis Studies : Modify functional groups (e.g., nitro to amine) to assess activity changes .
How can computational modeling enhance mechanistic studies of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Predict electron distribution and reactive sites (e.g., nitro group electrophilicity).
- Molecular Dynamics (MD) : Simulate solvent interactions or membrane permeability.
- QSAR Models : Corrogate structural features (e.g., logP, polar surface area) with bioactivity .
What strategies ensure methodological rigor in designing experiments involving this compound?
Advanced Research Question
- FINER Criteria : Ensure feasibility, novelty, and relevance.
- Controls : Include solvent-only and positive/negative controls in bioassays.
- Blinding : Use double-blind protocols in activity assessments to reduce bias.
- Triangulation : Combine multiple assays (e.g., fluorescence, enzymatic) to confirm results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
